1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-4-25-16-8-6-5-7-13(16)19-17(22)18-12-9-10-14-15(11-12)21(3)26(23,24)20(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWXLCLOEZVEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea represents a novel class of thiadiazole derivatives. These compounds have gained attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 323.39 g/mol. The structural features include a thiadiazole ring fused with a benzo moiety and an ethoxy-substituted phenyl group.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. The introduction of various substituents on the thiadiazole nucleus has been shown to enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Activity against E. coli and S. aureus : Compounds similar to the target compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/ml to 300 µg/ml against these pathogens .
- Fungal Inhibition : Thiadiazole derivatives have also demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on the specific substitutions made on the thiadiazole ring .
Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines:
- Cell Line Studies : In vitro studies have shown that compounds derived from thiadiazoles can inhibit cell proliferation in various cancer types, including breast cancer (T47D) and colon cancer (SW707). Notably, some derivatives displayed ID50 values lower than that of standard chemotherapeutics like cisplatin .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in tumor cells and interference with cell cycle progression. Substituents such as electron-withdrawing groups have been found to enhance cytotoxicity .
Case Studies
Several case studies highlight the biological efficacy of similar thiadiazole compounds:
- Thiadiazole Derivatives in Antibacterial Screening : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that specific substitutions significantly improved activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity Evaluation : Kumar et al. synthesized various 5-(substituted phenyl)-1,3,4-thiadiazoles and assessed their anticancer potential across multiple cell lines. The study found that certain substitutions led to enhanced potency compared to traditional chemotherapeutics .
Data Table
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Predicted ADME Properties
| Property | Target Compound | 1,3-Benzodioxol-thiadiazole Urea | Benzodiazepine Urea |
|---|---|---|---|
| Aqueous Solubility (µM) | ~150 | ~120 | ~90 |
| CYP3A4 Inhibition Risk | Low | Moderate | High |
| Plasma Protein Binding | 85% | 88% | 92% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea, and what key reaction conditions must be controlled?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. Key steps include alkylation of the thiadiazole moiety, followed by coupling with a 2-ethoxyphenyl isocyanate derivative. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or acetonitrile), and pH adjustment to stabilize intermediates. Purification often employs column chromatography or recrystallization .
- Characterization : Confirm intermediate and final product structures via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to validate regioselectivity and purity .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
- Approach : Use a combination of spectroscopic methods:
- NMR : -NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, urea NH signals at δ 8.0–9.5 ppm). -NMR confirms carbonyl (C=O) and sulfone (SO) groups .
- FT-IR : Detect characteristic urea C=O stretches (~1640–1680 cm) and sulfone S=O vibrations (~1150–1300 cm) .
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, critical for confirming the 1,3-dimethyl substitution pattern on the thiadiazole ring .
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
- Protocol : Screen against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa) using MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and assess IC values. Follow up with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify mechanisms .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or predict biological targets?
- Strategy :
- Reaction Design : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization). Tools like Gaussian or ORCA are recommended .
- Target Prediction : Perform molecular docking (AutoDock Vina, Schrödinger) against known cancer targets (e.g., tubulin, kinases). Validate predictions with surface plasmon resonance (SPR) or thermal shift assays to measure binding affinities .
Q. How to resolve contradictions in reported mechanisms of action (e.g., tubulin inhibition vs. kinase targeting)?
- Methodology :
- Biochemical Assays : Compare inhibitory effects on purified tubulin (e.g., microtubule polymerization assays) and kinase activity (e.g., ADP-Glo™ kinase assays).
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking specific targets (e.g., βIII-tubulin or EGFR) to isolate compound effects .
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Approach :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the urea or ethoxyphenyl moieties.
- Formulation : Use nanocarriers (liposomes, PLGA nanoparticles) to enhance aqueous dispersion. Characterize via dynamic light scattering (DLS) and assess release kinetics in simulated physiological conditions .
Q. How to conduct structure-activity relationship (SAR) studies focusing on the thiadiazole and urea moieties?
- Experimental Design :
- Analog Synthesis : Vary substituents on the thiadiazole (e.g., replace methyl with ethyl) and urea (e.g., substitute ethoxyphenyl with thiophene).
- Data Analysis : Corrogate structural changes with IC values and pharmacokinetic parameters (e.g., LogP, metabolic stability in liver microsomes) .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Tools : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Apply outlier tests (Grubbs’ test) and repeat experiments in triplicate. For high-throughput data, employ machine learning (random forest) to identify confounding variables .
Q. How to validate purity and stability under storage conditions?
- Protocol :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Monitor degradation products over time (accelerated stability studies at 40°C/75% RH).
- Mass Spectrometry : Track molecular ion peaks and fragment patterns to detect decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
